molecular formula C23H21N3O6S2 B2444517 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 921566-08-7

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2444517
CAS No.: 921566-08-7
M. Wt: 499.56
InChI Key: AHVXNVPDCPCRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H21N3O6S2 and its molecular weight is 499.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S2/c1-30-19-4-2-3-16-13-20(32-21(16)19)18-14-33-23(24-18)25-22(27)15-5-7-17(8-6-15)34(28,29)26-9-11-31-12-10-26/h2-8,13-14H,9-12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVXNVPDCPCRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprised of a thiazole ring, a benzamide moiety, and a methoxybenzofuran unit. The molecular formula is C26H21N3O5SC_{26}H_{21}N_3O_5S, with a molecular weight of approximately 519.6 g/mol. Its structural characteristics contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC26H21N3O5S
Molecular Weight519.6 g/mol
CAS Number921525-43-1
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, potentially modulating metabolic pathways.
  • Receptor Binding : It could bind to receptors that play roles in inflammatory responses or cancer progression, altering cellular signaling pathways.
  • Multi-targeted Effects : Given its structural diversity, the compound might exhibit multi-targeted therapeutic effects, making it suitable for treating complex diseases like cancer and inflammatory disorders.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives containing thiazole and benzamide groups possess anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential antimicrobial activity.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer effects of thiazole derivatives, including those structurally related to the target compound. Results showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of benzamide derivatives. The findings indicated that these compounds effectively inhibited the release of inflammatory mediators in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .
  • Antimicrobial Activity : A comparative analysis of thiazole-containing compounds revealed promising antimicrobial activity against Salmonella typhi and Bacillus subtilis, supporting the notion that similar structures can offer broad-spectrum antimicrobial effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzofuran-thiazole core via cyclization of precursors like 2-aminothiophenol derivatives with appropriate aldehydes under acidic conditions .
  • Step 2 : Introduction of the morpholinosulfonyl group via sulfonylation using morpholine and sulfonyl chloride derivatives in dry dichloromethane .
  • Critical factors : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and catalysts (e.g., triethylamine for sulfonylation) significantly impact yield (reported 65-85%) and purity .
  • Validation : Monitor reaction progress using TLC and purify via column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Answer :

  • 1H/13C-NMR : Resolve signals for methoxy (δ ~3.8 ppm), benzofuran protons (δ 6.5-7.5 ppm), and morpholinosulfonyl groups (δ 3.0-3.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C22H20N3O5S2: 486.08) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
  • IR Spectroscopy : Identify sulfonamide (S=O stretch ~1350 cm⁻¹) and benzofuran (C-O-C ~1250 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 calculations; compare to reference drugs like doxorubicin .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) via fluorescence-based assays .
  • Microbial Activity : Employ broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and scalability?

  • Answer :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance safety and yield .
  • Microwave Assistance : Reduce cyclization time (from 12h to 2h) with microwave irradiation at 100°C, improving energy efficiency .
  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings to introduce aryl groups with >90% conversion .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48h incubation) to minimize variability .
  • Dose-Response Analysis : Perform EC50/IC50 comparisons across multiple replicates (n ≥ 3) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
  • Structural Confounds : Re-examine compound purity (HPLC) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out impurities as activity modulators .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Answer :

  • Fragment Replacement : Synthesize analogs with substituted benzofuran (e.g., 7-ethoxy vs. 7-methoxy) or thiazole (e.g., 4-fluoro vs. 4-chloro) moieties to assess impact on bioactivity .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with EGFR (PDB ID: 1M17) and correlate binding scores (ΔG) with IC50 values .
  • QSAR Modeling : Train models on datasets (n > 50 analogs) using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.